molecular formula C16H11ClN2O3 B4736243 (4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B4736243
M. Wt: 314.72 g/mol
InChI Key: LTLHZKDASZUSMJ-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique chemical structure It contains a pyrazolidine-3,5-dione core with a 3-chlorophenyl group and a 4-hydroxyphenylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then subjected to cyclization using hydrazine hydrate to form the pyrazolidine-3,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the cyclization process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    Palladium(II) acetate: A catalyst with a similar pyrazolidine-3,5-dione core.

Uniqueness

(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-11-2-1-3-12(9-11)19-16(22)14(15(21)18-19)8-10-4-6-13(20)7-5-10/h1-9,20H,(H,18,21)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLHZKDASZUSMJ-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)O)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 2
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 3
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 4
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(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 5
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(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
Reactant of Route 6
(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione

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